5-(2,5-Dimethylphenoxy)furan-2-carbaldehyde
CAS No.:
Cat. No.: VC17408671
Molecular Formula: C13H12O3
Molecular Weight: 216.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H12O3 |
|---|---|
| Molecular Weight | 216.23 g/mol |
| IUPAC Name | 5-(2,5-dimethylphenoxy)furan-2-carbaldehyde |
| Standard InChI | InChI=1S/C13H12O3/c1-9-3-4-10(2)12(7-9)16-13-6-5-11(8-14)15-13/h3-8H,1-2H3 |
| Standard InChI Key | BKNLPUUVSGCACZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)C)OC2=CC=C(O2)C=O |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
The IUPAC name for this compound is 5-(2,5-dimethylphenoxy)furan-2-carbaldehyde, reflecting its substitution pattern. The furan ring serves as the core structure, with the aldehyde group at position 2 and the 2,5-dimethylphenoxy group at position 5. Its molecular formula is CHO, with a molecular weight of 218.25 g/mol .
Key Structural Features:
-
Furan ring: A five-membered aromatic heterocycle with one oxygen atom, contributing to electron-rich character.
-
Aldehyde group: A highly reactive carbonyl group at position 2, enabling nucleophilic additions and condensations.
-
2,5-Dimethylphenoxy substituent: A bulky aromatic group introducing steric hindrance and modulating electronic properties.
The compound’s structure has been confirmed via spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). For example, NMR data for analogous furan-carbaldehydes show characteristic peaks for the aldehyde carbon (~190 ppm) and furan ring carbons (~110–160 ppm) .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 5-(2,5-dimethylphenoxy)furan-2-carbaldehyde typically involves coupling a substituted phenol derivative with a functionalized furan precursor. Common methods include:
Nucleophilic Aromatic Substitution
A halogenated furan-carbaldehyde (e.g., 5-bromofuran-2-carbaldehyde) reacts with 2,5-dimethylphenol under basic conditions. The phenol’s oxygen acts as a nucleophile, displacing the halogen atom on the furan ring. This method requires catalysts such as potassium carbonate and polar aprotic solvents like dimethylformamide (DMF) .
Mitsunobu Reaction
This approach utilizes diethyl azodicarboxylate (DEAD) and triphenylphosphine to facilitate the coupling of 2,5-dimethylphenol with furan-2-carbaldehyde derivatives. The reaction proceeds via an oxonium intermediate, achieving high regioselectivity .
Oxidation of Alcohol Precursors
5-(2,5-Dimethylphenoxy)furan-2-methanol can be oxidized to the corresponding aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or Swern oxidation conditions .
Optimization and Yield
Reaction conditions significantly impact yield and purity:
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Temperature | 80–100°C | Maximizes kinetics without decomposition |
| Solvent | Anhydrous DMF or THF | Enhances solubility of aromatic substrates |
| Catalyst | KCO | Facilitates deprotonation of phenol |
| Reaction Time | 12–24 hours | Ensures complete conversion |
Yields typically range from 65% to 85%, with purity >95% achievable via column chromatography .
Physicochemical Properties
Spectral Data
-
NMR (400 MHz, CDCl): δ 9.75 (s, 1H, CHO), 7.45 (d, 1H, furan H-3), 7.02–6.95 (m, 3H, aromatic H), 6.55 (d, 1H, furan H-4), 2.32 (s, 6H, CH) .
-
MS (EI): m/z 218 [M], 189 [M–CHO].
Solubility and Stability
The compound is soluble in polar organic solvents (e.g., DMSO, ethanol) but insoluble in water. It is stable under inert atmospheres but prone to oxidation in air, necessitating storage at –20°C in amber vials .
Chemical Reactivity
Aldehyde Group Reactivity
The aldehyde moiety participates in classic carbonyl reactions:
-
Nucleophilic addition: Reacts with amines to form Schiff bases, useful in pharmaceutical synthesis.
-
Condensation: Forms imines or hydrazones with hydrazine derivatives .
Furan Ring Reactivity
The electron-rich furan ring undergoes electrophilic substitution at position 5:
-
Diels-Alder reactions: Acts as a diene with electron-deficient dienophiles (e.g., maleic anhydride).
Substituent Effects
The 2,5-dimethylphenoxy group:
-
Steric hindrance: Limits reactivity at position 5 of the furan ring.
-
Electronic effects: Electron-donating methyl groups enhance furan’s aromaticity, reducing electrophilic attack rates .
Applications and Industrial Relevance
Pharmaceutical Intermediates
The compound serves as a precursor for bioactive molecules:
-
Antimicrobial agents: Schiff base derivatives exhibit activity against Staphylococcus aureus (MIC = 8 µg/mL).
-
Anticancer drugs: Analogues inhibit topoisomerase II with IC values <10 µM .
Materials Science
-
Ligands in catalysis: Coordinates to transition metals (e.g., Pd, Cu) for cross-coupling reactions .
-
Polymer precursors: Forms thermosetting resins via aldehyde-amine polycondensation .
Comparative Analysis of Furan Derivatives
Future Directions
Research priorities include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume